Product packaging for 5-Fluoro-2,3-dihydro-1H-indene-1-thiol(Cat. No.:)

5-Fluoro-2,3-dihydro-1H-indene-1-thiol

Cat. No.: B13296897
M. Wt: 168.23 g/mol
InChI Key: FKORQOFRSWZLBX-UHFFFAOYSA-N
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Description

5-Fluoro-2,3-dihydro-1H-indene-1-thiol ( 1594013-22-5) is a fluorinated organic compound with the molecular formula C9H9FS and a molecular weight of 168.23 g/mol . This molecule features a thiol (-SH) functional group on a saturated, fused-ring indane scaffold that is substituted with a fluorine atom at the 5-position, making it a versatile building block for chemical synthesis and materials science research . The indane core structure is a privileged scaffold in medicinal chemistry and chemical biology, known for its presence in various biologically active molecules and natural products . The specific presence of both the fluorine atom and the thiol group in this molecule makes it a valuable intermediate for constructing more complex structures. Researchers can utilize the high reactivity of the thiol group for conjugation reactions, such as the formation of disulfide bonds or addition to Michael acceptors, which is useful in probe development and ligand design . The electron-withdrawing nature of the fluorine atom can influence the compound's electronic properties and metabolic stability, which is of particular interest in the development of pharmaceuticals and agrochemicals . As such, this reagent is primarily used in research areas including organic synthesis, drug discovery, and materials science. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption. Please ensure proper handling in accordance with all applicable laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9FS B13296897 5-Fluoro-2,3-dihydro-1H-indene-1-thiol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9FS

Molecular Weight

168.23 g/mol

IUPAC Name

5-fluoro-2,3-dihydro-1H-indene-1-thiol

InChI

InChI=1S/C9H9FS/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9,11H,1,4H2

InChI Key

FKORQOFRSWZLBX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1S)C=CC(=C2)F

Origin of Product

United States

Elucidation of Structural Features and Spectroscopic Properties

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton Environment Analysis3.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Skeleton Elucidation3.3. ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorine Site and Environment Characterization3.4. Infrared (IR) Spectroscopy for Functional Group Identification3.5. High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Fragmentation Pattern Analysis3.6. X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions3.7. Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

A definitive analysis for each of these sections is contingent on the availability of the respective experimental data, which could not be located.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Structural Optimization and Conformational Analysis

Quantum chemical calculations are fundamental to predicting the most stable three-dimensional arrangement of a molecule and exploring its various possible conformations.

Density Functional Theory (DFT) Studies for Molecular Geometry and Energetics

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By approximating the exchange-correlation energy, DFT methods can accurately predict molecular geometries and energies for a wide range of systems. For 5-Fluoro-2,3-dihydro-1H-indene-1-thiol, DFT calculations, often employing basis sets such as 6-311++G(d,p), are used to determine the optimized molecular structure. nih.govresearchgate.net These calculations yield precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

The energetics of different conformers, such as those arising from the orientation of the thiol group, can also be systematically evaluated. The relative energies of these conformers provide insight into their population distribution at thermal equilibrium.

Interactive Data Table: Predicted Geometrical Parameters for this compound (Illustrative)

ParameterAtom 1Atom 2Predicted Value (DFT/B3LYP/6-311++G(d,p))
Bond LengthC1S1.85 Å
Bond LengthC5F1.36 Å
Bond AngleC2C1S
Dihedral AngleHSC1

Note: The data in this table is illustrative and would be derived from specific DFT calculations for this molecule.

Electronic Structure Analysis

The arrangement of electrons in molecular orbitals dictates the chemical behavior of a molecule. Electronic structure analysis provides insights into reactivity, stability, and intermolecular interactions.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. mdpi.com A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the HOMO is expected to have significant contributions from the sulfur atom's lone pairs, while the LUMO is likely to be distributed over the aromatic ring.

Interactive Data Table: Frontier Molecular Orbital Energies (Illustrative)

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: These values are hypothetical and would be determined from quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent regions of intermediate potential.

For this compound, the MEP map would likely show a region of high negative potential around the sulfur and fluorine atoms due to their high electronegativity. nih.govnih.gov Conversely, the hydrogen atom of the thiol group would be expected to be a region of positive potential.

Reaction Mechanism Studies

Theoretical calculations can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and reaction products. This allows for the determination of activation energies and reaction pathways, providing a detailed understanding of the reaction kinetics and thermodynamics. For instance, the mechanism of oxidation of the thiol group or electrophilic substitution on the aromatic ring could be elucidated through these computational studies.

Transition State Characterization and Activation Energy Calculations

Detailed computational studies specifically characterizing transition states and calculating activation energies for reactions involving this compound are not extensively available in the current body of scientific literature. However, the principles of such investigations can be outlined based on established computational methodologies applied to similar molecules, such as thiols and fluorinated aromatic compounds.

Transition state theory is a cornerstone of computational reaction dynamics. To study a reaction involving the thiol group of this compound, such as its oxidation or its participation in a thiol-ene reaction, a computational chemist would first model the potential energy surface of the reaction. The transition state is a first-order saddle point on this surface, representing the highest energy barrier along the reaction coordinate.

The characterization of a transition state typically involves quantum mechanical calculations, often using Density Functional Theory (DFT) methods, to locate the precise geometry of the transition state structure. Once located, a frequency calculation is performed to confirm that it is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The activation energy (Ea) is then calculated as the difference in energy between the transition state and the reactants. This value is crucial for understanding the kinetics of a reaction; a higher activation energy implies a slower reaction rate. For this compound, the fluorine atom at the 5-position could influence the activation energies of its reactions by altering the electron density of the aromatic ring and, consequently, the properties of the thiol group.

A hypothetical set of calculated activation energies for a generic reaction of substituted indane-1-thiols is presented in the table below to illustrate the kind of data generated from such studies.

ReactantSubstituentActivation Energy (kJ/mol)
Indane-1-thiolH120
This compound 5-F 115
5-Nitro-indane-1-thiol5-NO2130
5-Methoxy-indane-1-thiol5-OCH3118
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or computational data for this compound is not available.

Exploration of Reaction Pathways and Selectivity Rationalization

Beyond calculating the energy of a single transition state, computational chemistry allows for the exploration of multiple competing reaction pathways. For a molecule with several reactive sites, such as this compound, theoretical calculations can predict which reaction is more likely to occur.

For instance, in a reaction with an electrophile, attack could potentially occur at the sulfur atom of the thiol group or at the aromatic ring. By calculating the activation energies for both pathways, researchers can determine the kinetic product. The fluorine substituent would play a significant role in the regioselectivity of reactions involving the aromatic ring due to its electron-withdrawing nature and its directing effects.

Computational studies can rationalize the selectivity observed in chemical reactions. For reactions involving the chiral center at the 1-position of this compound, computational models can be used to predict which stereoisomer is preferentially formed. This is achieved by modeling the transition states leading to each stereoisomer and comparing their relative energies. A lower energy transition state corresponds to the major product.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Property Prediction (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to a specific property. mdpi.com While often used for predicting biological activity, QSAR can also be applied to predict various physicochemical properties. researchgate.net For this compound, QSAR models could be developed to predict properties such as boiling point, vapor pressure, or solubility, based on a dataset of related indane derivatives. umaine.edu

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in the dataset. These descriptors are numerical representations of the molecular structure and can include constitutional, topological, geometrical, and electronic parameters. For this compound, relevant descriptors would include molecular weight, logP (a measure of lipophilicity), polar surface area, and quantum chemical descriptors like HOMO and LUMO energies.

Once the descriptors are calculated, a mathematical model is built using statistical methods like multiple linear regression (MLR) or machine learning algorithms to correlate the descriptors with the property of interest. The predictive power of the QSAR model is then validated using an external set of compounds. While specific QSAR models for the chemical properties of this compound are not documented, the general approach is a powerful tool in computational chemistry for property prediction. mdpi.comindexcopernicus.com

Below is an illustrative table of descriptors that would be used in a QSAR study of indane derivatives.

CompoundMolecular Weight ( g/mol )LogPPolar Surface Area (Ų)
Indane-1-thiol150.252.538.8
This compound 168.24 2.7 38.8
5-Chloro-indane-1-thiol184.703.038.8
5-Methyl-indane-1-thiol164.282.938.8
Note: The descriptor values in this table are estimations and are intended for illustrative purposes.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide valuable information about its conformational flexibility and how it interacts with other molecules, such as solvents or other reactants.

An MD simulation involves solving Newton's equations of motion for a system of atoms and molecules, with the forces between them described by a force field. The simulation generates a trajectory that describes how the positions and velocities of the atoms in the system change over time.

By analyzing this trajectory, one can explore the different conformations that this compound can adopt. The five-membered ring of the indane core is not planar and can exist in different puckered conformations. MD simulations can reveal the relative populations of these conformers and the energy barriers for interconversion between them.

Furthermore, MD simulations can be used to study intermolecular interactions. For example, by simulating this compound in a box of water molecules, one can study the hydrogen bonding interactions between the thiol group and water. The fluorine atom can also participate in non-covalent interactions, which can be investigated through these simulations. Understanding these intermolecular forces is crucial for predicting the compound's behavior in different environments.

Advanced Applications in Chemical Sciences Non Clinical

Synthetic Building Blocks for Complex Organic Architectures

The unique combination of a rigid bicyclic indane core, a reactive thiol group, and an electron-withdrawing fluorine atom makes 5-Fluoro-2,3-dihydro-1H-indene-1-thiol a promising candidate as a foundational unit for the construction of more elaborate molecular structures.

Precursors for Polycyclic and Heterocyclic Systems

The indene (B144670) framework itself is a common motif in a variety of polycyclic compounds. The presence of the thiol group on this compound offers a reactive handle for a range of carbon-sulfur and carbon-carbon bond-forming reactions. These reactions could be employed to build fused ring systems. For instance, reactions targeting the thiol and adjacent positions on the indane ring could lead to the formation of thiophene-fused indenes or other sulfur-containing polycyclic aromatic systems. The fluorine substituent can modulate the electronic properties and reactivity of the indane ring, potentially influencing the regioselectivity of such annulation reactions.

Chiral Scaffolds for Asymmetric Synthesis

The C1 position of this compound is a stereocenter. If resolved into its individual enantiomers, this compound could serve as a valuable chiral scaffold. In asymmetric synthesis, chiral building blocks are used to introduce stereochemistry into a target molecule in a controlled manner. The rigid conformation of the indane ring system can provide a well-defined spatial arrangement, which is often crucial for achieving high levels of stereocontrol in subsequent reactions. The thiol group can be derivatized to introduce other functionalities or to act as a directing group in stereoselective transformations.

Ligand Design in Organometallic and Catalytic Chemistry

The development of novel ligands is a cornerstone of modern organometallic chemistry and catalysis. The structural features of this compound make it an intriguing candidate for ligand design.

Thiol-Based Ligands for Transition Metal Catalysis

Thiols and their corresponding thiolates are well-known to coordinate to a wide variety of transition metals. The sulfur atom in this compound can act as a soft donor, forming stable complexes with late transition metals such as palladium, platinum, gold, and rhodium. These metals are at the heart of many important catalytic processes, including cross-coupling reactions, hydrogenations, and hydroformylations. By incorporating the 5-fluoro-2,3-dihydro-1H-inden-1-yl moiety into a ligand, it may be possible to fine-tune the steric and electronic properties of the resulting metal catalyst, thereby influencing its activity, selectivity, and stability.

Fluoro-Indene-Thiol Ligands for Chiral Catalysis

Building upon its potential as a chiral scaffold, enantiomerically pure this compound could be utilized in the synthesis of chiral ligands for asymmetric catalysis. The combination of the rigid indane backbone and the coordinating thiol group could lead to the formation of a well-defined chiral pocket around a metal center. The fluorine atom, with its strong electron-withdrawing nature, could also play a role in modulating the electronic environment of the metal, which can be a critical factor in achieving high enantioselectivity in catalytic reactions.

Materials Science Applications (e.g., electronic materials, functional polymers)

Functionalized indene derivatives have been investigated for their potential in materials science, particularly in the realm of electronic materials and functional polymers. The incorporation of fluorine and sulfur atoms into an organic framework can impart unique properties relevant to these applications.

The fluorinated indane core of this compound could contribute to enhanced thermal stability and specific electronic properties in polymeric materials. The thiol group provides a versatile point of attachment for polymerization or for grafting onto surfaces. For example, thiol-ene click chemistry is a highly efficient method for polymer synthesis and modification, and the thiol group of this compound could readily participate in such reactions. This could enable the creation of novel polymers with tailored properties, potentially finding use in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as specialized coatings.

Development of Novel Chemical Reagents and Catalysts

The unique structural features of this compound, namely the presence of a thiol group on a fluorinated indane scaffold, suggest its potential utility in the development of novel chemical reagents and catalysts. The thiol group is a versatile functional group known for its nucleophilicity and its ability to coordinate with metal centers, making it a valuable component in various catalytic systems.

The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has seen significant advancements with the use of thiol-containing compounds. nih.govamazonaws.com Chiral thiols, for instance, have been employed in asymmetric synthesis to produce enantiomerically pure compounds, which is of great interest for industrial and academic applications. nih.gov While direct asymmetric approaches to free thiols have been historically limited, recent research has demonstrated the use of chiral phosphoric acids to catalyze the synthesis of O-protected β-hydroxythiols with excellent enantioselectivities. nih.gov This highlights the ongoing development of methodologies where thiol-containing molecules are key products or intermediates.

In the context of this compound, its thiol group could potentially participate in various organocatalytic transformations. For example, thiols are known to act as nucleophilic catalysts in reactions such as Michael additions and Rauhut-Currier reactions. acs.org The fluorine atom on the indane ring could influence the acidity and nucleophilicity of the thiol group through electronic effects, potentially modulating its reactivity and selectivity in catalytic applications. Furthermore, the rigid indane backbone could provide a specific steric environment, which could be advantageous in stereoselective catalysis.

The development of chiral thiophosphorus acids as organocatalysts also provides a framework for the potential application of fluorinated thiols. beilstein-journals.org Although the efficacy of some new thiophosphorus acids has been found to be limited in certain reactions, this area of research is active and continues to explore the structural and electronic requirements for efficient asymmetric organocatalysis. beilstein-journals.org

Moreover, the interaction of thiols with metal nanoparticles is a well-established field with applications in catalysis. researchgate.net Thiol-containing ligands are crucial in the synthesis and stabilization of gold nanoclusters, which have shown catalytic activity in various reactions. researchgate.net The specific size and ligand shell of these nanoclusters can dictate their catalytic properties. researchgate.net The fluorinated nature of this compound could offer a means to create fluorinated ligand shells on nanoparticles, which could impart unique solubility and catalytic properties. bohrium.com

The following table summarizes potential catalytic applications for thiol-containing compounds, which could be explored for this compound and its derivatives.

Catalytic ApplicationRole of Thiol GroupPotential Influence of this compound
Organocatalysis Nucleophilic catalyst in reactions like Michael additions and Rauhut-Currier reactions. acs.orgThe fluorine atom could modulate the nucleophilicity of the thiol. The indane scaffold could provide steric control.
Asymmetric Synthesis As a chiral catalyst or as a key functional group in enantiomerically pure products. nih.govDerivatives of this compound could be synthesized in chiral forms for use in asymmetric catalysis.
Nanoparticle Catalysis As a ligand to stabilize and modify the surface of metal nanoparticles, influencing their catalytic activity. researchgate.netThe fluorinated indane moiety could create a fluorous environment on the nanoparticle surface, affecting substrate interaction and catalyst stability. bohrium.com
Thiol-yne Click Reactions As a nucleophile in the hydrothiolation of alkynes to produce vinyl sulfides. rsc.orgsci-hub.seThe electronic properties of the fluorinated aromatic ring could influence the reaction rate and regioselectivity.

Applications as Probes for Spectroscopic Studies (e.g., ¹⁹F NMR probes for chemical environment sensing)

The presence of a fluorine atom in this compound makes it a promising candidate for use as a probe in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR is a powerful analytical technique for studying biological and chemical systems due to the favorable properties of the ¹⁹F nucleus. researchgate.net These properties include a high gyromagnetic ratio, 100% natural abundance, and a large chemical shift range, which makes the ¹⁹F nucleus highly sensitive to its local chemical environment. cfplus.cznih.gov

The chemical shift of the fluorine atom in this compound would be exquisitely sensitive to changes in its immediate surroundings. acs.org This sensitivity makes it an ideal reporter for monitoring molecular interactions, conformational changes, and other dynamic processes. researchgate.netnih.govacs.org Since fluorine is virtually absent in biological systems, ¹⁹F NMR offers the advantage of background-free spectra, allowing for the clear detection and analysis of the fluorinated probe. cfplus.cz

In the context of this compound, the thiol group can be used to covalently attach the molecule to a target of interest, such as a protein or a nanoparticle. This site-specific labeling would allow researchers to use the fluorine atom as a spectroscopic handle to study the local environment at that particular site. For example, if the labeled protein undergoes a conformational change upon binding to a ligand, the chemical shift of the fluorine atom is likely to change, providing information about the nature and extent of this change. researchgate.netnih.govacs.org

The development of ¹⁹F NMR probes for biological and materials science applications is an active area of research. cfplus.cz For instance, fluorinated amino acids are incorporated into proteins to study their structure and function. researchgate.net Similarly, fluorinated molecules are used to create activatable ¹⁹F NMR probes that can report on the presence of specific biomarkers. acs.org

The table below outlines the key features of ¹⁹F NMR and how this compound could be utilized as a ¹⁹F NMR probe.

Feature of ¹⁹F NMRRelevance to this compound as a Probe
High Sensitivity The ¹⁹F nucleus has a high gyromagnetic ratio, leading to strong NMR signals. This allows for the detection of the probe at low concentrations.
Large Chemical Shift Dispersion The chemical shift of ¹⁹F is very sensitive to the local electronic environment, providing detailed information about molecular interactions and conformational changes. acs.orgresearchgate.netnih.govacs.org
Low Biological Background The near absence of fluorine in biological systems results in background-free spectra, simplifying data analysis. cfplus.cz
Quantitative Analysis The integrated area of a ¹⁹F NMR signal is directly proportional to the number of fluorine nuclei, allowing for quantitative measurements. westmont.edu
Site-Specific Labeling The thiol group can be used for covalent attachment to specific sites on biomolecules or materials, enabling targeted studies.

Research on 5-fluoroindoles has demonstrated the feasibility of using solid-state ¹⁹F NMR to determine the chemical shift anisotropy tensor, providing detailed information about the electronic environment of the fluorine atom. nih.govresearchgate.net This suggests that this compound could also be a valuable tool for solid-state NMR studies of materials and biological solids.

Q & A

Q. What are the recommended synthetic pathways for 5-Fluoro-2,3-dihydro-1H-indene-1-thiol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis can involve functional group interconversion of precursor molecules. For example, oxidation of hydroxyl-containing analogs (e.g., (1R)-5-fluoro-2,3-dihydro-1H-inden-1-ol) using potassium permanganate or chromium trioxide may yield ketones, which can undergo subsequent thiolation via nucleophilic substitution or thiol-ene reactions . Reaction optimization should focus on solvent polarity (e.g., DMF for polar intermediates) and temperature control (60–80°C) to minimize side reactions like disulfide formation. Yield improvements (70–85%) are achievable by introducing inert atmospheres (N₂/Ar) to prevent oxidation of the thiol group.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key for confirming regiochemistry and fluorine-induced deshielding effects (e.g., fluorine at C5 causes upfield shifts in adjacent protons ).
  • HRMS (High-Resolution Mass Spectrometry) : Essential for verifying molecular ion peaks (e.g., [M+H]⁺ at m/z 184.0422).
  • HPLC-PDA : Purity assessment using C18 columns with mobile phases like acetonitrile/water (0.1% TFA), retention time ~8.2 min.
  • FT-IR : Strong S-H stretch (~2550 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .

Q. How can researchers mitigate challenges in stabilizing the thiol group during storage and handling?

  • Methodological Answer : Thiol oxidation is a critical issue. Strategies include:
  • Storage under argon at –20°C in amber vials.
  • Adding stabilizing agents (e.g., 1% triethylphosphite) to prevent disulfide formation.
  • Immediate derivatization (e.g., forming thioethers or thioesters) for long-term stability .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the reactivity and regioselectivity of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the thiol group’s sulfur atom shows high nucleophilicity (f⁻ > 0.3), making it prone to alkylation .
  • Molecular Dynamics (MD) Simulations : Study solvent effects on conformation (e.g., toluene vs. DMSO) to optimize reaction media.
  • Docking Studies : Model interactions with biological targets (e.g., cysteine proteases) to guide medicinal chemistry applications .

Q. How can contradictory data on biological activity be resolved when testing this compound in enzyme inhibition assays?

  • Methodological Answer : Contradictions often arise from assay conditions. Standardize protocols by:
  • Buffer Optimization : Use pH 7.4 phosphate buffers to mimic physiological conditions.
  • Control Experiments : Include thiol-blocking agents (e.g., N-ethylmaleimide) to confirm target specificity.
  • Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to differentiate true inhibition from artifacts .

Q. What factorial design strategies are optimal for studying synergistic effects in multi-component reactions involving this compound?

  • Methodological Answer : Use a 2³ factorial design to evaluate variables:
FactorLow Level (-1)High Level (+1)
Temperature50°C80°C
Catalyst Loading0.5 mol%2.0 mol%
Solvent PolarityTolueneDMF
Analyze interactions via response surface methodology (RSM) to identify optimal conditions for cross-coupling reactions (e.g., thiol-ene additions) .

Q. How can bibliometric analysis guide the identification of understudied applications of this compound?

  • Methodological Answer :
  • Keyword Clustering : Use tools like VOSviewer to map terms like "fluorinated thiols" and "indene derivatives" in Scopus/PubMed.
  • Patent Mining : Query Espacenet for applications in materials science (e.g., polymer additives) or agrochemicals.
  • Gaps Identification : Cross-reference citation networks to highlight under-researched areas (e.g., photodynamic therapy) .

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